2-(4-chlorophenoxy)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O4/c1-9-6-12(19-23-9)15-18-14(24-20-15)7-17-13(21)8-22-11-4-2-10(16)3-5-11/h2-6H,7-8H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGDGJUFFUDLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenoxy)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, with the CAS number 2034459-93-1, is a compound of interest due to its potential biological activities. This article explores its molecular structure, synthesis, biological mechanisms, and relevant research findings.
Molecular Structure
The chemical structure of the compound can be represented as follows:
Key Features:
- Molecular Weight: 348.74 g/mol
- Functional Groups: Contains chlorophenoxy and isoxazole moieties which are often associated with biological activity.
Synthesis
The synthesis of 2-(4-chlorophenoxy)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. The process includes:
- Preparation of 5-Methylisoxazole: Cyclization of appropriate precursors under acidic or basic conditions.
- Coupling Reaction: The 5-methylisoxazole is reacted with a suitable 1,2,4-oxadiazole derivative using coupling reagents like EDCI in the presence of a base such as triethylamine.
The mechanism of action for this compound may involve:
- Enzyme Inhibition: Potentially acting on specific enzymes or receptors.
- Modulation of Signaling Pathways: Interaction with kinases or G-protein coupled receptors.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound's structure suggests possible activity against various bacterial strains. Studies have shown that similar compounds display:
- Inhibition against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Comparison
| Compound Type | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Oxadiazole Derivatives | Significant | Moderate to Significant |
| Standard Antibiotics | High | High |
Cytotoxicity Studies
Cytotoxicity assessments reveal that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of similar oxadiazole derivatives, it was found that compounds with chlorophenoxy groups showed enhanced activity against Staphylococcus aureus and Escherichia coli. The IC50 values were significantly lower than those of standard antibiotics, indicating a promising lead for further development .
Study 2: Cancer Cell Line Testing
Another investigation focused on the cytotoxic effects on various cancer cell lines demonstrated that the compound induced apoptosis in HeLa cells at concentrations lower than those required for normal cells. This suggests potential as an anticancer agent with minimal side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs from the evidence, focusing on substituents, physicochemical properties, and research findings:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Compounds with electron-withdrawing groups (e.g., 4-Cl-phenyl in 11g ) exhibit higher melting points (133–135°C vs. 108–119°C for phenyl/pyridinyl analogs), suggesting stronger intermolecular interactions.
Isomer Ratios in NMR :
- Analogs like 11as and 11g show 4:1 or 3:1 isomer ratios in ¹H NMR, likely due to restricted rotation around the acetamide bond . The target compound may exhibit similar conformational dynamics, influencing its biological activity.
Biological Activity Trends :
- Proteasome inhibitors (e.g., 11as ) with pyridinyl substituents show moderate activity (IC₅₀ ~1–5 µM), while 4-Cl-phenyl analogs (11g) exhibit enhanced potency, possibly due to hydrophobic interactions . The 5-methylisoxazole in the target compound could mimic these effects through π-π stacking.
- Compound 18d , a cephalosporin derivative, demonstrates selective activity against Mycobacterium tuberculosis (30% yield in synthesis), highlighting the versatility of oxadiazole-acetamide motifs in antimicrobial design.
Synthetic Challenges :
- The target compound’s 5-methylisoxazole substituent may require specialized coupling reagents compared to phenyl or pyridinyl groups, as seen in the synthesis of 11as (using triethylamine and silica chromatography) .
Q & A
Basic: What synthetic routes are commonly used to prepare 2-(4-chlorophenoxy)acetamide derivatives, and how are intermediates characterized?
Answer:
A standard approach involves coupling chloroacetylated intermediates with substituted phenoxy groups under basic conditions. For example, potassium carbonate in DMF facilitates nucleophilic substitution between 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione and chloroacetylated intermediates . Characterization typically involves:
- IR spectroscopy (e.g., carbonyl stretches at ~1667 cm⁻¹ for amides).
- ¹H NMR (e.g., singlet peaks for methoxy groups at δ 3.8 ppm).
- Mass spectrometry (e.g., molecular ion peaks at m/z 430.2 [M+1]).
- Elemental analysis (e.g., deviations in nitrogen content may indicate incomplete purification) .
Basic: How can researchers validate the purity of synthesized compounds like 2-(4-chlorophenoxy)acetamide derivatives?
Answer:
Purity validation combines multiple techniques:
- TLC monitoring during synthesis (e.g., using silica gel plates and UV visualization) .
- Recrystallization from solvents like ethanol-DMF mixtures to remove impurities .
- HPLC or LC-MS for quantitative purity assessment, especially for compounds with complex substituents (e.g., isoxazole or oxadiazole moieties) .
Advanced: How can discrepancies in elemental analysis data (e.g., nitrogen content) be resolved during acetamide derivative synthesis?
Answer:
Discrepancies often arise from incomplete reaction steps or residual solvents. For example, in one study, calculated nitrogen content was 9.79%, but experimental values were 6.57% due to unreacted starting materials . Mitigation strategies include:
- Extended reaction times (monitored via TLC).
- Column chromatography for intermediate purification.
- Thermogravimetric analysis (TGA) to detect solvent residues.
Advanced: What experimental design principles apply when evaluating the biological activity of 2-(4-chlorophenoxy)acetamide analogs?
Answer:
Use randomized block designs with split-split plots for multi-variable testing (e.g., varying substituents, doses, and biological models). Key considerations:
- Dose-response curves for IC₅₀ determination.
- Positive/negative controls (e.g., metformin for hypoglycemic studies) .
- Replicates (e.g., 4 replicates with 5 plants/mice each) to account for biological variability .
Advanced: How do substituents on the oxadiazole ring influence the compound’s physicochemical properties?
Answer:
Substituents like 5-methylisoxazol-3-yl alter:
- Lipophilicity : Methyl groups increase logP values, affecting membrane permeability.
- Electronic effects : Electron-withdrawing groups (e.g., chloro) stabilize the oxadiazole ring, impacting reactivity in biological systems.
- Solubility : Polar oxadiazole rings enhance aqueous solubility, critical for in vivo assays .
Advanced: What methodological challenges arise in spectral interpretation (e.g., NMR) for compounds with multiple aromatic systems?
Answer:
Overlapping signals in ¹H NMR (e.g., aromatic protons at δ 6.9–7.5 ppm) complicate structural elucidation. Solutions include:
- 2D NMR techniques (COSY, HSQC) to resolve coupling patterns.
- Deuterated solvents (e.g., CDCl₃) for sharper peaks.
- Computational modeling (e.g., density functional theory) to predict chemical shifts .
Advanced: How can researchers optimize reaction yields for multi-step syntheses involving oxadiazole and isoxazole rings?
Answer:
Key optimizations:
- Temperature control : Refluxing in triethylamine for 4 hours improves cyclization efficiency .
- Catalyst screening : Potassium carbonate vs. sodium hydride for deprotonation .
- Solvent selection : Polar aprotic solvents (DMF, dioxane) enhance intermediate solubility .
Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound class?
Answer:
- Pharmacokinetic studies : Assess bioavailability and metabolic stability (e.g., hepatic microsome assays).
- Pro-drug design : Mask polar groups (e.g., acetamide) to improve absorption.
- Dose adjustment : Compensate for first-pass metabolism in animal models .
Basic: What safety precautions are critical when handling chloroacetyl chloride during synthesis?
Answer:
- Ventilation : Use fume hoods to avoid inhalation.
- Personal protective equipment (PPE) : Acid-resistant gloves and goggles.
- Neutralization protocols : Quench excess reagent with ice-cold sodium bicarbonate .
Advanced: How can computational methods aid in predicting the bioactivity of novel 2-(4-chlorophenoxy)acetamide analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
